An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoadamantan-1-ol
An In-depth Technical Guide to the Synthesis and Properties of 3-Aminoadamantan-1-ol
A Note on Isomer Specificity: Initial inquiries regarding "2-aminoadamantan-1-ol" yielded limited specific information in the scientific literature. The vast majority of research and documentation pertains to the isomeric compound, 3-aminoadamantan-1-ol . This is largely due to the significant role of 3-aminoadamantan-1-ol as a key intermediate in the synthesis of the widely used anti-diabetic medication, vildagliptin.[1][2][3] Consequently, this guide will focus comprehensively on the synthesis, properties, and applications of 3-aminoadamantan-1-ol, the compound of primary interest to the research and drug development community.
Introduction
3-Aminoadamantan-1-ol is a tricyclic amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid, cage-like adamantane core provides a unique structural scaffold that can be functionalized to create compounds with specific pharmacological activities. The primary application of 3-aminoadamantan-1-ol is as a crucial building block in the synthesis of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[2][3] The purity and quality of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a detailed overview of the synthesis, physicochemical properties, and pharmacological relevance of 3-aminoadamantan-1-ol.
Synthesis of 3-Aminoadamantan-1-ol
Several synthetic routes to 3-aminoadamantan-1-ol have been developed, starting from various adamantane derivatives. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability for industrial production.
A direct approach to 3-aminoadamantan-1-ol involves the functionalization of the adamantane core. One patented method describes a process that begins with the mixing of adamantane with a strong acid, followed by the addition of a nitrile compound to yield 3-acetamido-1-adamantanol. This intermediate is then hydrolyzed using a strong base in an alcohol solvent to produce 3-aminoadamantan-1-ol.[4]
A common and efficient method utilizes the readily available amantadine hydrochloride as the starting material. This process involves the oxidation of amantadine hydrochloride using a mixture of sulfuric acid and nitric acid, with boric acid sometimes used as a catalyst.[5][6] The resulting product is then extracted to yield 3-aminoadamantan-1-ol. This method is reported to have a high overall yield of 95%.[5][6] Another variation of this method involves a nitration reaction followed by a hydroxylation step under alkaline conditions.[2]
Adamantane carboxylic acid can also serve as a precursor for the synthesis of 3-aminoadamantan-1-ol. This multi-step synthesis involves bromination, a modified Curtius rearrangement, and subsequent hydrolysis to obtain the desired product.[7][8] One reported overall yield for this route is 34%.[7]
A straightforward method involves the hydrolysis of 3-acetylamino-1-adamantanol. This is typically achieved by heating the starting material with a strong base in an alcohol solvent. The reaction is followed by cooling, crystallization, and filtration to isolate 3-aminoadamantan-1-ol.[5]
Experimental Protocols
Protocol 1: Synthesis from Amantadine Hydrochloride
This protocol is based on the oxidation of amantadine hydrochloride.
Materials:
-
Amantadine hydrochloride
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel cooled in an ice-water bath, add amantadine hydrochloride in batches to a nitrating agent (a mixture of concentrated sulfuric acid and fuming nitric acid).
-
Stir the reaction mixture in the ice-water bath for 1-2 hours.
-
Allow the reaction to proceed at room temperature for an additional 1-30 hours, resulting in a light-yellow liquid.[9]
-
Pour the reaction mixture into ice and continue stirring for 0.5-2 hours, which will result in a blue-green liquid.[9]
-
While stirring, add a solid base (e.g., sodium hydroxide) to the solution, keeping the temperature below 80°C, to adjust the pH to 10-12.
-
Stir the mixture for 30 minutes, then perform suction filtration.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield pure, white, solid 3-aminoadamantan-1-ol.[9]
Data Presentation
Table 1: Physicochemical Properties of 3-Aminoadamantan-1-ol
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO | [5][10][11] |
| Molecular Weight | 167.25 g/mol | [10][11] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [5] |
| Melting Point | 265 °C (decomposes) | [12] |
| Solubility | Soluble in organic solvents, insoluble in water. | [2] |
| CAS Number | 702-82-9 | [10][12] |
Table 2: Spectroscopic Data of 3-Aminoadamantan-1-ol
| Spectroscopic Data | Value | References |
| IR (KBr, cm⁻¹) | 3370, 3340 (NH₂, OH), 2912 (Ad) | [13] |
| Mass Spectrum (m/z) | 167 (M⁺), 110, 94, 57 | [13] |
| Elemental Analysis (%) | C: 71.81, H: 10.25, N: 8.37 (Calculated) | [13] |
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of synthetic pathways to 3-aminoadamantan-1-ol.
Pharmacological Significance: Vildagliptin's Mechanism of Action
3-Aminoadamantan-1-ol is a precursor to vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Vildagliptin enhances the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.
Caption: Vildagliptin's inhibition of DPP-4 enhances GLP-1 signaling.
Pharmacological Relevance
The primary pharmacological importance of 3-aminoadamantan-1-ol lies in its role as a key intermediate for the synthesis of vildagliptin.[1][2][3] Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[14]
Mechanism of Action of Vildagliptin:
-
DPP-4 Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14]
-
Enhanced Incretin Levels: By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP.[14]
-
Improved Glycemic Control: Elevated incretin levels lead to several beneficial effects in managing type 2 diabetes:
-
Glucose-dependent insulin secretion: GLP-1 stimulates the pancreatic beta-cells to release insulin in response to high blood glucose levels.[15]
-
Suppression of glucagon secretion: GLP-1 inhibits the pancreatic alpha-cells from releasing glucagon, a hormone that raises blood glucose levels.[14][15]
-
Improved beta-cell function: Some studies suggest that vildagliptin may help preserve beta-cell function.[15]
-
Recent research also suggests that vildagliptin may have vasculoprotective effects beyond its glycemic control by limiting inflammation and reducing macrophage foam cell formation, which are key processes in atherogenesis.[16] Furthermore, vildagliptin has been shown to stimulate endothelial cell network formation and revascularization in ischemic conditions through an endothelial nitric-oxide synthase-dependent mechanism.[17] It has also been found to improve mitochondrial dysfunction in endothelial cells under high glucose conditions by inhibiting mitochondrial fission.[18]
Conclusion
3-Aminoadamantan-1-ol is a vital molecule in modern pharmaceutical synthesis, primarily due to its indispensable role in the production of the anti-diabetic drug vildagliptin. The various synthetic routes available allow for its production from different starting materials, catering to the needs of industrial-scale manufacturing. A thorough understanding of its physicochemical properties is essential for its handling, characterization, and use in subsequent reactions. The pharmacological significance of its derivative, vildagliptin, underscores the importance of continued research into adamantane-based compounds for the development of novel therapeutics.
References
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- 6. researchgate.net [researchgate.net]
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- 8. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 9. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
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- 11. 3-Amino-1-Adamantanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. 3-Amino-1-adamantanol 96% | 702-82-9 [sigmaaldrich.com]
- 13. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The potential role of vildagliptin in the management and prevention of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vildagliptin Stimulates Endothelial Cell Network Formation and Ischemia-induced Revascularization via an Endothelial Nitric-oxide Synthase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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